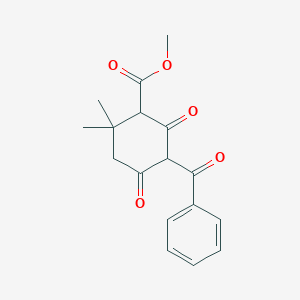
methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, also known as Methyl Benzoylacetate, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of benzoylacetate and is synthesized through a multi-step reaction process. Methyl Benzoylacetate has been found to have a wide range of applications in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate exerts its effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammation, cell proliferation, and apoptosis. This compound Benzoylacetate inhibits the activation of NF-κB, leading to a decrease in the production of inflammatory cytokines and chemokines. This compound also activates the Nrf2 pathway, leading to an increase in the production of antioxidant enzymes.
Biochemical and Physiological Effects
This compound Benzoylacetate has been found to have significant biochemical and physiological effects. This compound has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound Benzoylacetate has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has several advantages for lab experiments. This compound is readily available and can be synthesized through a multi-step reaction process. It has also been found to have significant anti-inflammatory, antioxidant, and anti-tumor properties, making it an ideal compound for the treatment of various diseases. However, this compound Benzoylacetate has some limitations for lab experiments. This compound is unstable under acidic conditions and can undergo hydrolysis, leading to the formation of unwanted by-products. It also has low solubility in water, making it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has several potential future directions for scientific research. This compound can be further investigated for its anti-inflammatory, antioxidant, and anti-tumor properties. It can also be synthesized through alternative reaction pathways to improve its stability and solubility. This compound Benzoylacetate can also be used in combination with other compounds to enhance its therapeutic effects. Further research can also be conducted to investigate the safety and toxicity of this compound in vivo. Overall, this compound Benzoylacetate has significant potential for scientific research and can be a promising candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate involves a multi-step reaction process. The first step involves the condensation of benzoyl chloride with acetone to form benzoylacetone. In the second step, benzoylacetone is reacted with methyl chloroformate to form this compound Benzoylacetate. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has been extensively used in scientific research due to its unique properties. This compound has been found to have significant anti-inflammatory and analgesic effects. It has also been found to have potent antioxidant properties, making it an ideal compound for the treatment of oxidative stress-related diseases. This compound Benzoylacetate has also been found to have anti-tumor properties, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-17(2)9-11(18)12(15(20)13(17)16(21)22-3)14(19)10-7-5-4-6-8-10/h4-8,12-13H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKJAPAZNLLACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1C(=O)OC)C(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5202298.png)
![N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5202301.png)
![4,4'-[(4-nitrophenyl)methylene]bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B5202308.png)
![N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5202325.png)
![1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5202327.png)
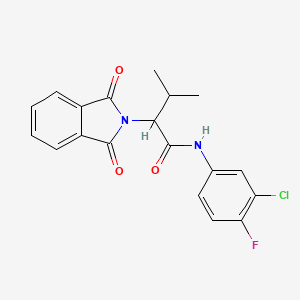
![N~1~-(3,4-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5202346.png)
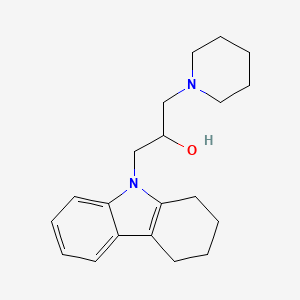
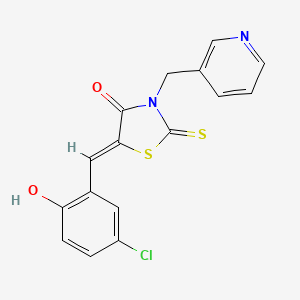
![2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5202367.png)
![1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5202374.png)
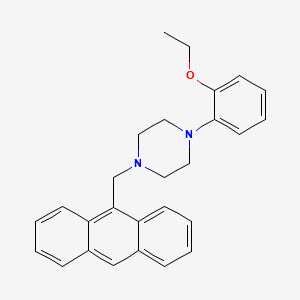
![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5202388.png)
